molecular formula C18H19N3O4S B11837285 1H-Indole-2-carboxylic acid, 5-[2-[(methylamino)sulfonyl]ethyl]-3-(4-pyridinyl)-, methyl ester

1H-Indole-2-carboxylic acid, 5-[2-[(methylamino)sulfonyl]ethyl]-3-(4-pyridinyl)-, methyl ester

Cat. No.: B11837285
M. Wt: 373.4 g/mol
InChI Key: IFJMJRSGQQOANI-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxylic acid, 5-[2-[(methylamino)sulfonyl]ethyl]-3-(4-pyridinyl)-, methyl ester is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.

Preparation Methods

The synthesis of 1H-Indole-2-carboxylic acid, 5-[2-[(methylamino)sulfonyl]ethyl]-3-(4-pyridinyl)-, methyl ester involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The reaction conditions typically include the use of methanesulfonic acid under reflux in methanol, resulting in good yields . Industrial production methods may involve optimization of these conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include methanesulfonic acid, methanol, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of indole compounds exhibit notable antimicrobial properties. The mentioned compound has been synthesized and evaluated for its effectiveness against various bacterial strains. A study demonstrated that certain derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria, with inhibition zones measured using the Diameter of Inhibition Zone (DIZ) assay. For instance, compounds derived from this indole structure exhibited DIZ values up to 22 mm against Staphylococcus aureus and Bacillus subtilis .

Synthesis of Drug Intermediates

The compound serves as an intermediate in the synthesis of Naratriptan, a triptan medication used to treat migraine headaches. The synthesis involves converting the indole derivative into various functionalized forms that enhance its pharmacological activity . This highlights its role in pharmaceutical manufacturing and drug formulation processes.

Antimicrobial Evaluation Study

A comprehensive evaluation was conducted on various indole derivatives, including the compound . The study involved synthesizing a series of compounds and assessing their antimicrobial efficacy through standardized tests. The results indicated that specific derivatives demonstrated superior activity against target bacteria, suggesting potential for development as new antimicrobial agents .

CompoundTarget BacteriaDIZ (mm)
Compound AStaphylococcus aureus21
Compound BBacillus subtilis22
Compound CEscherichia coli18

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets, providing insights into its mechanism of action at the molecular level. These studies suggest that the compound can effectively interact with key enzymes involved in bacterial metabolism, potentially leading to its antibacterial effects .

Future Directions in Research

The ongoing research into indole derivatives, particularly those like 1H-Indole-2-carboxylic acid, 5-[2-[(methylamino)sulfonyl]ethyl]-3-(4-pyridinyl)-, methyl ester, is promising. Future studies may focus on:

  • Optimization of Antimicrobial Efficacy : Further modifications to enhance activity against resistant bacterial strains.
  • Exploration of Other Biological Activities : Investigating potential anticancer or anti-inflammatory properties.
  • Formulation Development : Creating effective delivery systems for enhanced bioavailability.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, indole derivatives have been shown to inhibit the strand transfer of HIV-1 integrase by forming a bis-bidentate chelation with two magnesium ions . This interaction disrupts the normal function of the enzyme, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

What sets 1H-Indole-2-carboxylic acid, 5-[2-[(methylamino)sulfonyl]ethyl]-3-(4-pyridinyl)-, methyl ester apart is its unique combination of functional groups, which confer specific chemical and biological properties .

Biological Activity

1H-Indole-2-carboxylic acid, 5-[2-[(methylamino)sulfonyl]ethyl]-3-(4-pyridinyl)-, methyl ester, also known as a derivative of indole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily recognized for its role as an intermediate in the synthesis of Naratriptan, a medication used to treat migraines. The biological activity of this compound stems from its structural features, which influence its interaction with various biological targets.

The compound features an indole core with a carboxylic acid and a pyridinyl group, which are critical for its biological activity. The synthesis typically involves microwave-assisted methods that enhance yield and reduce reaction times, demonstrating significant efficiency in producing indole-2-carboxylic acid esters .

Table 1: Synthesis Overview

StepReactantsConditionsYield
1Indole-2-carboxylic acid + Methylsulfamoyl chlorideMicrowave irradiationUp to 88%
2Esterification with pyridinyl derivativesTHF at room temperatureHigh yield

Antiviral Properties

Recent studies have indicated that derivatives of indole compounds exhibit antiviral activity, particularly against SARS-CoV-2. For instance, certain indole derivatives demonstrated enzyme inhibition with IC50 values indicating effective inhibition of viral replication pathways . The incorporation of specific substituents on the indole ring significantly influences the potency of these compounds.

Antagonistic Activity

Indole derivatives have also been identified as selective antagonists for cysteinyl leukotriene receptors (CysLT1). A notable study found that certain derivatives exhibited IC50 values as low as 0.0059μM0.0059\,\mu M against CysLT1, indicating their potential in treating inflammatory conditions such as asthma . The structure-activity relationship (SAR) analysis revealed that modifications to the indole structure could enhance antagonistic properties.

Table 2: Biological Activity Summary

Activity TypeCompoundTargetIC50 Value (μM)
AntiviralIndole DerivativeSARS-CoV-2340
CysLT1 AntagonistCompound 17kCysLT10.0059
CysLT2 AntagonistCompound 17kCysLT215

Case Studies

  • Antiviral Activity Against SARS-CoV-2 : In a study evaluating various indole derivatives, the compound demonstrated significant inhibition of the viral enzyme with an EC50 value of 57μM57\,\mu M. This highlights the compound's potential as a lead for antiviral drug development .
  • Cysteinyl Leukotriene Receptor Antagonism : Another study focused on the antagonistic properties of modified indoles against CysLT receptors. The results indicated that certain modifications could lead to improved selectivity and potency against CysLT1 while maintaining minimal activity against CysLT2 .

Properties

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

methyl 5-[2-(methylsulfamoyl)ethyl]-3-pyridin-4-yl-1H-indole-2-carboxylate

InChI

InChI=1S/C18H19N3O4S/c1-19-26(23,24)10-7-12-3-4-15-14(11-12)16(13-5-8-20-9-6-13)17(21-15)18(22)25-2/h3-6,8-9,11,19,21H,7,10H2,1-2H3

InChI Key

IFJMJRSGQQOANI-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC(=C2C3=CC=NC=C3)C(=O)OC

Origin of Product

United States

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